![molecular formula C2H5N5 B2925166 1H-1,2,4-triazol-5-ylhydrazine CAS No. 38767-33-8](/img/structure/B2925166.png)
1H-1,2,4-triazol-5-ylhydrazine
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Overview
Description
1H-1,2,4-triazol-5-ylhydrazine is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are known to bind in biological systems with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles, including 1H-1,2,4-triazol-5-ylhydrazine, involves reactions of N-tosylhydrazones with sodium azide . A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been reported . This process proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance .
Chemical Reactions Analysis
1,2,4-triazoles, including 1H-1,2,4-triazol-5-ylhydrazine, are known to participate in a variety of chemical reactions. For instance, they can undergo a copper-catalyzed reaction under an atmosphere of air to provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .
Scientific Research Applications
Acetylcholinesterase Inhibition for Neurodegenerative Diseases
3-hydrazinyl-4H-1,2,4-triazole derivatives have been studied for their potential as acetylcholinesterase inhibitors . This enzyme is a target for the treatment of neurodegenerative diseases like Alzheimer’s. The derivatives show promise in inhibiting acetylcholinesterase competitively, which could slow the progression of such diseases .
Drug Discovery and Development
These triazole derivatives are being explored as lead molecules in drug discovery . Their ability to bind with biological targets can be utilized in the development of new medications, particularly for age-related neurodegenerative diseases .
Supramolecular Chemistry
In supramolecular chemistry, triazoles, including 3-hydrazinyl-4H-1,2,4-triazole, are valued for their ability to engage in hydrogen bonding and metal coordination . These interactions are crucial for constructing complex structures at the molecular level.
Polymer Chemistry
The triazole ring is known for its thermal stability and chemical resistance , making it a valuable component in the synthesis of polymers with specific properties, such as increased durability or specialized functions.
Fluorescent Imaging
While specific data on 3-hydrazinyl-4H-1,2,4-triazole for fluorescent imaging is limited, related triazole compounds have been used to create fluorescent probes . These probes can bind to specific biological targets, allowing for visualization under a microscope.
Materials Science
Triazole derivatives, including those based on 3-hydrazinyl-4H-1,2,4-triazole, have been investigated for their role as corrosion inhibitors . They can protect metals from degradation, which is vital in industrial applications.
Mechanism of Action
Target of Action
The primary target of 3-hydrazinyl-4H-1,2,4-triazole, also known as 1H-1,2,4-triazol-5-ylhydrazine or 3-hydrazino-1,2,4-triazole, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the nervous system. Inhibition of AChE leads to an increase in acetylcholine concentration, affecting neuronal signaling .
Mode of Action
3-Hydrazinyl-4H-1,2,4-triazole interacts with AChE by inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increased concentration of acetylcholine, which can affect various neurological processes .
Biochemical Pathways
The inhibition of AChE by 3-hydrazinyl-4H-1,2,4-triazole affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .
Pharmacokinetics
The compound’s polar character may improve its solubility, potentially enhancing its bioavailability .
Result of Action
The inhibition of AChE by 3-hydrazinyl-4H-1,2,4-triazole leads to an increase in acetylcholine levels. This can result in enhanced neuronal signaling and potential effects on cognition and memory . The compound’s action may also have implications for the management of neurodegenerative diseases .
properties
IUPAC Name |
1H-1,2,4-triazol-5-ylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c3-6-2-4-1-5-7-2/h1H,3H2,(H2,4,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPVUJPATHTDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-triazol-5-ylhydrazine | |
CAS RN |
38767-33-8 |
Source
|
Record name | 3-hydrazinyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the primary applications of 3-hydrazino-1,2,4-triazole in chemical synthesis?
A1: 3-Hydrazino-1,2,4-triazole serves as a versatile building block in organic synthesis, particularly for constructing fused heterocyclic systems like triazolotriazines. It reacts with various bielectrophilic reagents, such as benzil [, , ] or cyanogen bromide [], leading to the formation of these complex structures. The choice of reaction conditions and the nature of the electrophile can significantly influence the regioselectivity of the cyclization process, yielding different isomers [, ].
Q2: How does the structure of 3-hydrazino-1,2,4-triazole lend itself to the creation of energetic materials?
A2: The molecule possesses a high nitrogen content due to the presence of multiple nitrogen atoms within the triazole and hydrazine moieties. This characteristic is desirable in energetic materials as it contributes to a higher heat of formation and improved detonation performance. Researchers have successfully synthesized divalent energetic salts using 4-amino-3-hydrazino-1,2,4-triazole (AHT) [], demonstrating its potential in this field.
Q3: Can 3-hydrazino-1,2,4-triazole act as a ligand in coordination chemistry?
A3: Yes, studies have shown that 4-amino-3-hydrazino-1,2,4-triazole hydrochloride (LH) can function as a ligand, forming complexes with transition metals like Co(II), Ni(II), and Cu(II) []. These complexes exhibit a ML2.2H2O stoichiometry, where L represents the deprotonated ligand. Characterization techniques like infrared and electronic spectroscopy, along with magnetic susceptibility measurements, have provided insights into the structural and electronic properties of these complexes, suggesting a distorted octahedral geometry around the metal center [].
Q4: Have any studies explored the use of 3-hydrazino-1,2,4-triazole derivatives in nucleoside synthesis?
A4: Yes, researchers have successfully synthesized novel 1,2,4-triazolo[3,4-c]-1,2,4-triazole nucleosides using a 3-hydrazino-1,2,4-triazole derivative as the starting material []. This involved a multistep synthetic route involving ribosylation, hydrazone formation, and cyclization reactions. This research highlights the potential of utilizing 3-hydrazino-1,2,4-triazole derivatives in medicinal chemistry for developing novel nucleoside analogs.
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